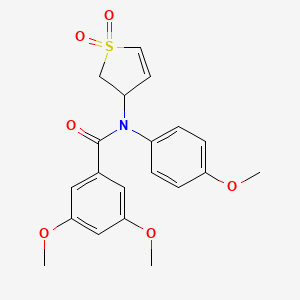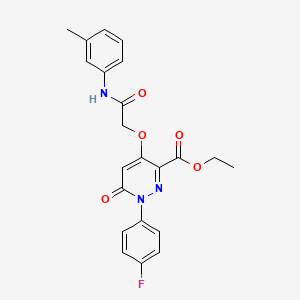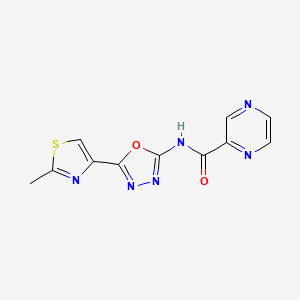![molecular formula C9H6N4O2 B2783600 3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 329207-47-8](/img/structure/B2783600.png)
3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C9H6N4O2 and a molecular weight of 202.17 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6N4O2/c1-5-7(9(14)15)4-13-8(12-5)6(2-10)3-11-13/h3-4,12H,1H2,(H,14,15) . This indicates the presence of a pyrazolo[1,5-a]pyrimidine core in the molecule .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives are known to possess significant photophysical properties . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 202.17 .Mecanismo De Acción
Target of Action
The primary targets of 3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which have been found to exhibit a wide range of biological activities . .
Mode of Action
Other pyrazolo[1,5-a]pyrimidine derivatives have been found to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The exact mode of action for this compound would depend on its specific targets.
Pharmacokinetics
The compound’s predicted density is1.54±0.1 g/cm3 , and its predicted pKa is 0.36±0.41 , which may influence its absorption and distribution in the body.
Result of Action
As a member of the pyrazolo[1,5-a]pyrimidine class, it may share some of the biological activities observed in other members of this class, such as antimicrobial activity . .
Direcciones Futuras
The future directions for 3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives could involve further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, their significant photophysical properties could be leveraged for applications in material science .
Análisis Bioquímico
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently lacking .
Propiedades
IUPAC Name |
3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c1-5-7(9(14)15)4-11-8-6(2-10)3-12-13(5)8/h3-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGTWCHNGIFYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2783519.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide](/img/structure/B2783521.png)


![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2783525.png)



![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2783532.png)
![2-[[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2783533.png)
![2-[2-(3-Fluorophenyl)acetamido]acetic acid](/img/structure/B2783534.png)

![N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide](/img/structure/B2783537.png)

